

# A Comparative Analysis of 2,2,3,5,5-Pentamethylhexane for Researchers

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## Compound of Interest

Compound Name: 2,2,3,5,5-Pentamethylhexane

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This publication provides a detailed comparative analysis of the analytical data for **2,2,3,5,5-pentamethylhexane** against other selected nonane isomers. Designed for researchers, scientists, and professionals in drug development, this guide offers a side-by-side look at key physical and spectroscopic properties to aid in compound identification, purity assessment, and method development.

While experimentally determined spectroscopic data for **2,2,3,5,5-pentamethylhexane** is not readily available in public databases, this guide compiles its known physical properties and presents predicted spectroscopic data for a closely related isomer as a point of reference. This information is juxtaposed with experimentally obtained data for n-nonane, 2,3-dimethylheptane, and 3-ethyl-2-methylhexane to provide a comprehensive analytical context.

## Physical and Chemical Properties: A Comparative Overview

A summary of key physical and chemical properties for **2,2,3,5,5-pentamethylhexane** and its isomeric alternatives is presented below. These properties are fundamental in designing separation and purification protocols, as well as for ensuring safe handling and storage.

Property	2,2,3,5,5-Pentamethylhexane	n-Nonane	2,3-Dimethylheptane	3-Ethyl-2-methylhexane
Molecular Formula	C <sub>11</sub> H <sub>24</sub> [1][2]	C <sub>9</sub> H <sub>20</sub> [3]	C <sub>9</sub> H <sub>20</sub>	C <sub>9</sub> H <sub>20</sub> [4]
Molecular Weight	156.31 g/mol [1][2]	128.26 g/mol	128.26 g/mol	128.26 g/mol [4]
CAS Number	14739-73-2[1][2]	111-84-2[5]	3074-71-3	16789-46-1[4]
Boiling Point	164.25 - 166.05 °C	151 °C	140 °C	Not Available
Melting Point	Not Available	-53 °C	Not Available	Not Available
Density	Not Available	0.72 g/cm <sup>3</sup> at 20 °C	0.726 g/mL at 25 °C	Not Available
Refractive Index	Not Available	1.405 at 20 °C	1.409 at 20 °C	Not Available

## Spectroscopic Data Comparison

The following tables provide a comparison of available spectroscopic data. It is important to note that the data for **2,2,3,5,5-pentamethylhexane** is based on predicted values for a closely related isomer, 2,2,3,4,5-pentamethylhexane, and should be used as a reference pending experimental verification.

### <sup>1</sup>H NMR Spectroscopy Data (Predicted for Pentamethylhexane Isomer)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.8 - 0.9	Doublet	6H	C5-CH <sub>3</sub> , C4-CH <sub>3</sub>
~ 0.9 - 1.0	Singlet	9H	C2-(CH <sub>3</sub> ) <sub>3</sub>
~ 1.0 - 1.2	Multiplet	1H	C5-H
~ 1.2 - 1.4	Multiplet	1H	C4-H
~ 1.5 - 1.7	Multiplet	1H	C3-H

### <sup>13</sup>C NMR Spectroscopy Data (Predicted for Pentamethylhexane Isomer)

Chemical Shift (ppm)	Carbon Type	Assignment
~ 10 - 20	Primary (CH <sub>3</sub> )	Methyl groups
~ 25 - 45	Tertiary (CH)	C3, C4, C5
~ 30 - 40	Quaternary (C)	C2

### Mass Spectrometry Data (Predicted for Pentamethylhexane Isomer)

m/z	Relative Intensity	Proposed Fragment
156	Low	[M] <sup>+</sup> (Molecular Ion)
141	Moderate	[M-CH <sub>3</sub> ] <sup>+</sup>
99	High	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (loss of t-butyl)
57	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (t-butyl cation)

### Infrared (IR) Spectroscopy Data (Predicted for Pentamethylhexane Isomer)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2850 - 2960	Strong	C-H stretch (alkane)
~ 1450 - 1470	Medium	C-H bend (methylene)
~ 1365 - 1385	Medium-Strong	C-H bend (methyl, characteristic gem-dimethyl split)

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized for the analysis of branched alkanes and can be adapted for specific instrumentation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-pulse <sup>1</sup>H spectrum with a spectral width of -1 to 10 ppm.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum with a spectral width of 0 to 200 ppm.
- **Data Processing:** Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte in a volatile solvent such as hexane or dichloromethane.

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic Conditions:
  - Column: A non-polar capillary column (e.g., DB-1 or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25  $\mu\text{m}$  film thickness.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Injector: Split/splitless injector at a temperature of 250  $^{\circ}\text{C}$ .
  - Oven Program: Start at a low temperature (e.g., 40  $^{\circ}\text{C}$ ), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10  $^{\circ}\text{C}/\text{min}$ ) to a final temperature (e.g., 250  $^{\circ}\text{C}$ ).
- Mass Spectrometry Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 400.
  - Ion Source Temperature: 230  $^{\circ}\text{C}$ .
- Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST).

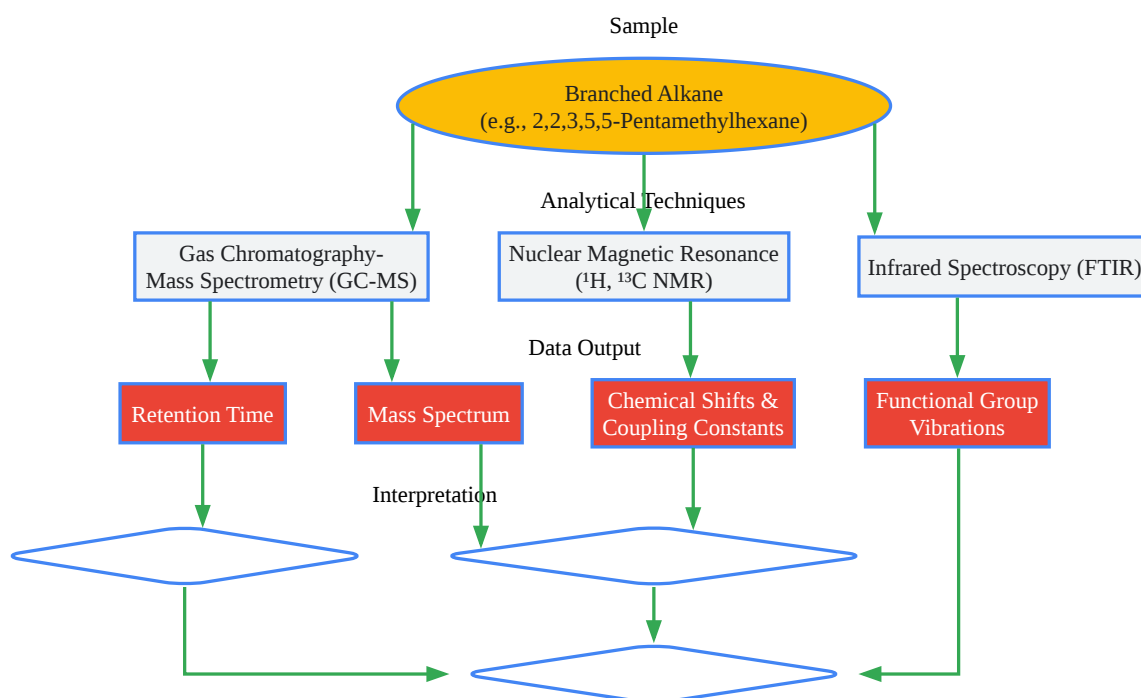
## Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample holder.
  - Acquire the sample spectrum over the mid-IR range (4000 - 400  $\text{cm}^{-1}$ ).

- Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

## Analytical Workflow and Data Relationships

The following diagrams illustrate a typical workflow for the analytical characterization of a branched alkane and the logical relationships between different analytical techniques.



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Caption: Analytical workflow for branched alkane characterization.

Caption: Logical relationships between analytical techniques.

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